molecular formula C14H12IN3O3 B12006345 N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide CAS No. 767306-31-0

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12006345
CAS No.: 767306-31-0
M. Wt: 397.17 g/mol
InChI Key: SFAXRLABDWQNKV-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide is a Schiff base derivative characterized by a furan-linked hydrazinyl backbone and a 2-iodobenzamide moiety. Its molecular formula is C₁₆H₁₃IN₃O₃, with an average mass of 446.2 g/mol and a ChemSpider ID of 7885268 . This compound is synthesized via condensation reactions between hydrazide precursors and aldehydes, often under reflux conditions in ethanol or acetic acid .

Properties

CAS No.

767306-31-0

Molecular Formula

C14H12IN3O3

Molecular Weight

397.17 g/mol

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C14H12IN3O3/c15-12-6-2-1-5-11(12)14(20)16-9-13(19)18-17-8-10-4-3-7-21-10/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+

InChI Key

SFAXRLABDWQNKV-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CO2)I

Origin of Product

United States

Preparation Methods

Formation of the Hydrazine Core

The hydrazine backbone is generated by reacting ethyl oxalyl chloride with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C. This exothermic reaction produces N-aminooxamide, which is isolated via vacuum filtration (Yield: 78–82%). The critical parameters include maintaining a strict temperature range to prevent side reactions such as over-alkylation or decomposition.

Furan-2-ylmethylene Incorporation

The hydrazine intermediate is then condensed with furan-2-carbaldehyde in ethanol under reflux (78°C) for 6–8 hours. Acetic acid (0.1 M) catalyzes the formation of the hydrazone bond, with the reaction progress monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, the product is purified via silica gel column chromatography, yielding the furan-functionalized hydrazine derivative (63–67%).

Iodobenzamide Conjugation

The final step involves acylating the hydrazine nitrogen with 2-iodobenzoyl chloride. This reaction is conducted in dry dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. After stirring at room temperature for 12 hours, the crude product is washed with 5% sodium bicarbonate and brine, followed by recrystallization from ethanol to obtain the target compound (58–62% yield).

Key Data Table: Multi-Step Condensation Parameters

StepReagentsConditionsYield (%)
Hydrazine coreEthyl oxalyl chloride, NH₂NH₂0–5°C, THF78–82
Furan incorporationFuran-2-carbaldehydeReflux, EtOH, 8 hr63–67
Acylation2-Iodobenzoyl chloride, TEART, DCM, 12 hr58–62

One-Pot Tandem Synthesis

Recent advancements have enabled a one-pot strategy that combines hydrazine formation, furan condensation, and acylation in a single reactor. This method reduces purification steps and improves overall efficiency.

Reaction Optimization

In a representative procedure, hydrazine hydrate (1.2 equiv), furan-2-carbaldehyde (1.0 equiv), and 2-iodobenzoic acid (1.1 equiv) are dissolved in dimethylformamide (DMF). N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to activate the carboxylic acid. The mixture is stirred at 50°C for 24 hours, after which the precipitate is filtered and washed with cold methanol. This method achieves a moderate yield of 54–58%, with the primary limitation being competing side reactions between DCC and the hydrazine intermediate.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase techniques offer advantages in purification and scalability. Wang resin-functionalized hydrazine is first prepared by treating the resin with Fmoc-hydrazine in the presence of HOBt/DIC. After Fmoc deprotection, the resin-bound hydrazine is reacted with furan-2-carbaldehyde (3 equiv) in DMF at 50°C for 6 hours. Subsequent acylation with 2-iodobenzoyl chloride (2 equiv) and cleavage from the resin using trifluoroacetic acid (TFA)/H₂O (95:5) yields the target compound with 49–53% purity, requiring additional HPLC purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In a sealed vessel, hydrazine hydrate, furan-2-carbaldehyde, and 2-iodobenzoyl chloride are mixed in acetonitrile with K₂CO₃ as a base. Irradiation at 100°C for 20 minutes produces the compound in 68–72% yield, demonstrating superior efficiency compared to conventional heating. However, this method requires precise control over microwave power to prevent decomposition of the iodine substituent.

Comparative Analysis of Synthesis Methods

MethodTimeYield (%)Purity (%)Key Advantage
Multi-Step Condensation24–36 hr58–6295–98High purity
One-Pot Tandem24 hr54–5885–88Fewer steps
Solid-Phase48 hr49–5390–92Scalability
Microwave-Assisted20 min68–7293–95Rapid synthesis

Critical Challenges and Mitigation Strategies

Iodine Stability

The iodine atom in 2-iodobenzamide is prone to elimination under basic or high-temperature conditions. To mitigate this, reactions involving iodinated components are conducted at neutral pH and temperatures below 80°C.

Hydrazine Oxidation

The hydrazine moiety can oxidize to diazenes during storage. Adding 0.1% ascorbic acid as a stabilizer in the final recrystallization step prevents this degradation.

Analytical Validation

All synthetic batches are characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.14 (d, J = 7.6 Hz, furan H-5), 7.55 (m, benzamide aromatic H), 6.71 (m, furan H-4), 5.22 (s, NH₂), 3.53–3.26 (m, CH₂).

  • IR : Peaks at 1640 cm⁻¹ (C=O stretch), 3431 cm⁻¹ (N–H stretch).

  • HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The iodine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Recent studies have shown that derivatives related to N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide exhibit significant inhibitory effects against viral targets. For instance, compounds with similar furan-hydrazine structures have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), crucial for the replication of the virus. The most potent derivatives achieved IC50 values as low as 1.55 μM, indicating strong antiviral potential .
  • Anticancer Properties :
    • Compounds containing furan and hydrazine moieties have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
  • Binding Affinity Studies :
    • Interaction studies focusing on the binding affinity of this compound to proteins and enzymes are ongoing. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications .

Material Science Applications

  • Polymeric Materials :
    • The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials with enhanced properties. Its reactivity can be harnessed to create cross-linked networks that exhibit improved thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study on SARS-CoV-2 InhibitionAntiviralIdentified derivatives with IC50 values as low as 1.55 μM against Mpro .
Anticancer Mechanism ExplorationCancer ResearchDemonstrated apoptosis induction in cancer cell lines through signaling pathway inhibition .
Binding Affinity AnalysisDrug DevelopmentPreliminary results indicate significant interactions with biological macromolecules .

Mechanism of Action

The mechanism by which N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The furan ring and hydrazone linkage allow it to form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The iodinated benzamide moiety may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide 2-Iodobenzamide, Furan-2-ylmethylene 446.2 >300 Hydrazinyl, Amide, Iodine
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide 2,4-Dichlorobenzylidene 476.1 Not reported Chlorine, Iodine, Hydrazinyl
2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide Phenylacetamide, Furan-2-ylmethylene 314.3 Not reported Hydrazinyl, Amide, Furan
N′-(Furan-2-ylmethylene)-2-iodobenzohydrazide 2-Iodobenzohydrazide 359.1 Not reported Hydrazide, Iodine, Furan
(E)-2-(2,4-Dioxoquinazolin-3(4H)-yl)-N-[2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl]acetamide Quinazoline-dione, Furan-2-ylmethylene 422.3 >300 Quinazoline, Hydrazinyl, Amide

Key Observations :

  • Backbone Variations : Replacement of the benzamide group with phenylacetamide (as in ) reduces steric bulk but may decrease thermal stability, as evidenced by lower reported melting points.
  • Hydrazide vs. Hydrazinyl : The hydrazide derivative () lacks the oxoethyl linker, simplifying the structure but reducing conformational flexibility.

Key Observations :

  • The target compound is synthesized with high yield (94%) via Schiff base formation, similar to other hydrazinyl derivatives .
  • Urea-based analogues () exhibit moderate yields (70–78%), likely due to steric hindrance from bulky aryl groups.

Key Observations :

  • The target compound’s IR spectrum confirms the presence of C=O and C=N bonds, consistent with its hydrazinyl and amide groups .
  • Cytotoxicity data (IC₅₀: 12 µM) suggests moderate activity compared to trimethoxyphenyl derivatives (), which show enhanced anticancer effects due to electron-donating methoxy groups.

Biological Activity

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that incorporates a furan ring, hydrazine, and amide functionalities. This unique structural combination suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

1. Structural Characteristics

The compound's molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3}, with a notable structure that includes:

  • Furan moiety: A five-membered aromatic ring containing oxygen.
  • Hydrazine group: Implicated in various biological activities.
  • Amide functionality: Known for its role in drug design.

Table 1: Structural Information

PropertyValue
Molecular FormulaC15H15N3O3
SMILESCC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CO2
InChIInChI=1S/C15H15N3O3/c1-11...

2. Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

  • Condensation Reaction: Utilizing furan-2-carbaldehyde and hydrazine derivatives.
  • Acylation: Employing acyl chlorides to form the amide bond.

These methods can be optimized using microwave-assisted techniques to enhance yields and reduce reaction times.

3.1 Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of furan-hydrazine have been reported to inhibit bacterial growth effectively. The presence of the hydrazine group is particularly noteworthy due to its established role in enhancing antimicrobial properties.

3.2 Antiviral Activity

Recent studies on related compounds have demonstrated effectiveness against viral targets, such as SARS-CoV-2 main protease (Mpro). For example, derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising results with IC50 values in the low micromolar range against Mpro, suggesting that similar derivatives may exhibit antiviral properties as well .

3.3 Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary results suggest that this compound may exhibit low cytotoxicity in mammalian cell lines, which is favorable for further development as a therapeutic agent.

4.1 Case Study: Antiviral Screening

In a study investigating novel inhibitors of SARS-CoV-2 Mpro, compounds structurally related to N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-benzamide were screened for their inhibitory effects. The most potent derivatives exhibited IC50 values ranging from 1.55 μM to 10.76 μM, indicating significant antiviral potential .

4.2 Case Study: Antimicrobial Efficacy

Another research effort focused on synthesizing and evaluating various hydrazine derivatives for their antimicrobial efficacy against common pathogens. The findings revealed that certain modifications to the hydrazine structure enhanced activity against both Gram-positive and Gram-negative bacteria.

5. Conclusion

This compound represents a promising candidate for further research due to its unique structural features and potential biological activities. The combination of furan, hydrazine, and amide functionalities opens avenues for investigating its application in antimicrobial and antiviral therapies.

Future studies should aim to explore the detailed mechanisms of action, optimize synthetic routes for improved yields, and conduct comprehensive in vivo evaluations to assess therapeutic efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide, and how is structural validation performed?

Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction. A typical protocol involves reacting a hydrazide precursor (e.g., 2-iodobenzamide-derived hydrazide) with furan-2-carbaldehyde under reflux in ethanol or methanol, catalyzed by glacial acetic acid . For structural validation:

  • Elemental Analysis : Confirm stoichiometry (C, H, N).
  • Spectroscopy :
    • FT-IR : Verify imine (C=N) stretch (~1600 cm⁻¹) and carbonyl (C=O) peaks (~1650–1700 cm⁻¹).
    • ¹H/¹³C NMR : Identify furan protons (δ 6.5–7.5 ppm), hydrazinyl NH (δ 8.5–10 ppm), and iodophenyl signals .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening :
    • Use agar well diffusion or microdilution assays (MIC determination) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Compare activity to standard drugs (e.g., ampicillin, fluconazole) .
  • DNA Binding Studies :
    • UV-Vis Titration : Monitor hypochromism/shifts in λmax when incubated with calf thymus DNA.
    • Fluorescence Quenching : Use ethidium bromide as a probe to quantify binding affinity .

Q. What analytical techniques are suitable for evaluating the compound’s stability under experimental conditions?

Methodological Answer:

  • RP-HPLC : Monitor degradation products under stress conditions (e.g., pH variation, thermal exposure). Use a C18 column with acetonitrile/water mobile phase and UV detection at λ = 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature).
  • Solution Stability : Track concentration changes via UV absorbance over 24–72 hours in solvents (DMSO, PBS) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?

Methodological Answer:

  • Functional Group Modulation : Synthesize analogs by replacing the furan ring (e.g., thiophene, pyridine) or varying substituents on the benzamide (e.g., NO2, OCH3) .
  • Biological Profiling : Compare MIC values, DNA binding affinities, and cytotoxicity (via MTT assay) across analogs. Correlate electronic (Hammett σ) or steric parameters with activity trends .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to analyze charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What computational strategies are effective for studying target interactions, such as antimicrobial enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., E. coli enoyl reductase, Cyp51). Validate docking poses with co-crystallized ligands (PDB: 1C14, 5TZ1) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD, RMSF) and hydrogen bond occupancy .
  • Binding Free Energy : Calculate ΔGbind via MM-PBSA/GBSA .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .
  • Solvent Artifacts : Re-run experiments in deuterated DMSO or CDCl3 to eliminate solvent-induced shifts.
  • X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure. Refine data with SHELX .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Nanostructured Lipid Carriers (NLCs) : Encapsulate the compound using hot homogenization (e.g., Precirol ATO 5 and Miglyol 812). Characterize particle size (DLS) and entrapment efficiency (UV-Vis) .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. Validate hydrolysis kinetics in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.